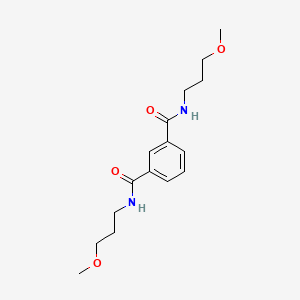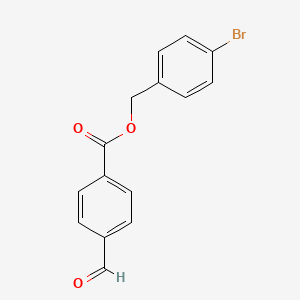![molecular formula C15H16ClN3O3 B4842282 5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B4842282.png)
5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid
Vue d'ensemble
Description
5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid, also known as CBPin, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBPin is a pyrazole derivative that has been synthesized through a multistep process, and its unique chemical structure has made it a promising candidate for research in the fields of medicinal chemistry, drug discovery, and biochemistry.
Mécanisme D'action
The mechanism of action of 5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and biological pathways. 5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. These inhibitory effects suggest that 5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Biochemical and Physiological Effects
5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the modulation of gene expression. 5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid has also been found to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. These effects suggest that 5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid in lab experiments is its high purity and yield, which allows for accurate and reproducible results. 5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid is also relatively stable and can be easily synthesized in large quantities. However, one limitation of using 5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid in lab experiments is its limited solubility in water, which may require the use of organic solvents. Additionally, 5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid may have limited bioavailability and may require further modifications to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for research involving 5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid. One potential direction is the development of novel drugs based on 5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid for the treatment of cancer and inflammatory diseases. Another direction is the further investigation of the mechanism of action of 5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid, which may provide insights into its potential therapeutic applications. Additionally, the optimization of the synthesis of 5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid and the development of more efficient synthesis methods may facilitate its use in further research.
Applications De Recherche Scientifique
5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid has been found to have potential applications in various fields of scientific research. In medicinal chemistry, 5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. 5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models. In drug discovery, 5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid has been identified as a potential lead compound for the development of novel drugs targeting specific biological pathways.
Propriétés
IUPAC Name |
5-[[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c16-12-5-2-1-4-11(12)10-19-9-8-13(18-19)17-14(20)6-3-7-15(21)22/h1-2,4-5,8-9H,3,6-7,10H2,(H,21,22)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJKAJTUUCBJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=O)CCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-methyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4842201.png)

![3,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4842216.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B4842231.png)
![4-fluoro-N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B4842248.png)

![N-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4842259.png)

![N-{2-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B4842274.png)
![{4-[2-(4-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4842288.png)
![2,4-dichloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B4842295.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(butylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B4842311.png)
![N-1,3-benzodioxol-5-yl-2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4842318.png)